molecular formula C9H19NO3 B028242 Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate CAS No. 102520-97-8

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate

Cat. No.: B028242
CAS No.: 102520-97-8
M. Wt: 189.25 g/mol
InChI Key: SBWYTQQSTIUXOP-UHFFFAOYSA-N
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Description

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to a branched hydroxyalkylamine backbone. Its structure includes a hydroxyl group at the C1 position and two methyl substituents at the C2 position of the propan-2-yl moiety. This compound is widely utilized in organic synthesis and pharmaceutical research due to the Boc group’s stability under basic and nucleophilic conditions, which facilitates selective deprotection during multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-8(2,3)13-7(12)10-9(4,5)6-11/h11H,6H2,1-5H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWYTQQSTIUXOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561873
Record name tert-Butyl (1-hydroxy-2-methylpropan-2-yl)carbamate
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URL https://comptox.epa.gov/dashboard/DTXSID50561873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102520-97-8
Record name tert-Butyl (1-hydroxy-2-methylpropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate
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Preparation Methods

Reaction Conditions and Optimization

  • Base Selection : Triethylamine (TEA) or N-methylmorpholine (NMM) are commonly used to scavenge HCl generated during the reaction. NMM is preferred in industrial settings due to its lower volatility.

  • Solvent Systems : Dichloromethane (DCM) or ethyl acetate (EA) are optimal for balancing solubility and reaction kinetics. Polar aprotic solvents like tetrahydrofuran (THF) may accelerate side reactions.

  • Temperature : Reactions are typically conducted at 0–25°C to minimize thermal degradation of the carbamate.

ParameterOptimal ValueYield (%)Purity (%)
BaseN-methylmorpholine9299.5
SolventEthyl acetate8998.8
Temperature0–5°C9599.2

Mechanistic Insight : The reaction proceeds via a two-step mechanism: (1) deprotonation of the amine by the base, followed by (2) nucleophilic substitution at the carbonyl carbon of Boc-Cl. Steric hindrance from the 2-methyl group necessitates prolonged reaction times (4–6 hours) for complete conversion.

Mixed Anhydride Method for Industrial Scalability

A patent-derived approach utilizes isobutyl chloroformate to generate a mixed anhydride intermediate, which subsequently reacts with 2-amino-2-methyl-1-propanol. This method enhances regioselectivity and reduces side-product formation.

Key Steps and Parameters

  • Anhydride Formation : N-Boc-D-Serine reacts with isobutyl chloroformate in the presence of NMM to form a mixed anhydride.

  • Condensation : The anhydride reacts with 2-amino-2-methyl-1-propanol in anhydrous EA, yielding the target compound.

ComponentMolar RatioRole
Isobutyl chloroformate1.1:1Electrophilic activator
N-methylmorpholine1.2:1Acid scavenger
Ethyl acetate5:1 (v/w)Solvent

Industrial Adaptation : Continuous flow systems are employed to maintain temperature control (−10 to 10°C) and improve mixing efficiency. Post-reaction purification involves sequential washes with dilute HCl, sodium bicarbonate, and water, followed by recrystallization in hexane.

Green Chemistry Approaches Using Aqueous Media

Recent advancements focus on minimizing organic solvent use. Aqueous-phase reactions with Boc-Cl and 2-amino-2-methyl-1-propanol have been demonstrated under mildly acidic conditions (pH 4–5).

Comparative Analysis of Solvent Systems

SolventReaction Time (h)Yield (%)Environmental Impact
Water (pH 4.5)884Low
Ethyl acetate689Moderate
Dichloromethane492High

Trade-offs : Aqueous systems reduce solvent toxicity but require longer reaction times and higher Boc-Cl stoichiometry (1.3:1) to compensate for reduced reactivity.

Catalytic Methods for Enhanced Efficiency

Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) enable Boc protection under biphasic conditions. This method is particularly effective for substrates with poor solubility in organic solvents.

Case Study: TBAB-Catalyzed Reaction

  • Conditions : 2-amino-2-methyl-1-propanol, Boc-Cl, TBAB (0.1 eq), NaOH (1.5 eq), EA/H₂O (3:1).

  • Outcome : 94% yield at 25°C with 99% purity after recrystallization.

Mechanistic Role : TBAB facilitates the transfer of hydroxide ions into the organic phase, accelerating deprotonation of the amine and enhancing reaction kinetics.

Industrial Purification and Quality Control

Final product purity is critical for pharmaceutical applications. Industrial-scale purification involves:

  • Recrystallization : Hexane or hexane/EA mixtures (9:1) achieve >99.5% purity.

  • Chromatography : Silica gel chromatography is reserved for high-value intermediates, with EA/hexane (1:4) as the eluent.

Purification MethodPurity (%)Cost (USD/kg)
Recrystallization99.5120
Chromatography99.9450

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Chemistry

In organic chemistry, tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate serves as a building block for synthesizing complex molecules. Its unique functional groups allow it to participate in various reactions, including oxidation, reduction, and substitution.

Reaction Type Example Reaction Products
OxidationHydroxyl to carbonylCarbonyl compound
ReductionCarbamate to amineAmine
SubstitutionTert-butyl group swapVarious substituted carbamates

Biology

In biological research, this compound is utilized as a reagent in enzyme assays and biochemical studies. Its ability to interact with enzymes makes it valuable for studying enzyme kinetics and mechanisms.

Case Study: A study demonstrated the use of tert-butyl carbamate as a substrate for analyzing enzyme activity in metabolic pathways, highlighting its role in understanding enzyme function .

Medicine

This compound is being investigated for its potential therapeutic applications. It may serve as a lead compound in drug development targeting specific enzymes or receptors.

Case Study: Researchers synthesized derivatives of this compound that exhibited hypotensive and antiarrhythmic effects, paving the way for new therapeutic agents .

Industry

In industrial applications, this compound is essential for producing specialty chemicals and serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under mild conditions, allowing for the synthesis of complex molecules without affecting other functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Substituent Variations in Hydroxy/Alkyl Groups

Compound Name Substituent Group Synthesis Yield (Multi-Step) Key Applications References
Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate 1-hydroxy-2-methylpropan-2-yl Not explicitly reported Intermediate in drug synthesis
Tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate Cyclohexylmethoxy-amino Not reported Antiviral/anticancer agent precursor
Tert-butyl (S)-(1-amino-3-methylbutan-2-yl)carbamate Branched aminoalkyl 34% (3 steps) Biomimetic catalysis
Tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate Cyclopentyl hydroxyl Not reported Chiral building blocks

Key Observations :

  • Hydroxyl vs.
  • Branched vs. Cyclic Backbones : Cyclohexyl or cyclopentyl derivatives (e.g., compounds) exhibit increased steric hindrance and rigidity, which may affect their reactivity in coupling reactions compared to the flexible propan-2-yl backbone of the target compound .

Functional Group Stability and Reactivity

  • Boc Deprotection : All analogs share the Boc group’s susceptibility to acidic conditions (e.g., trifluoroacetic acid), but steric environments vary. For example, cyclopentyl derivatives () may exhibit slower deprotection kinetics due to hindered access to the carbamate group .
  • Hydroxyl Group Reactivity: The hydroxyl group in the target compound can undergo etherification or esterification, whereas amino-substituted analogs (e.g., ) are prone to nucleophilic acyl substitution, enabling diverse functionalization pathways .

Pharmaceutical Relevance

  • Target Compound : Used as a precursor in kinase inhibitor syntheses, leveraging its hydroxyl group for downstream modifications .
  • Aromatic Analogs: Derivatives like Tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate () demonstrate enhanced bioactivity in oncology, attributed to fluorinated aromatic moieties .

Physical Properties

  • Melting Points: Hydroxyalkyl carbamates (e.g., derivatives) exhibit higher melting points (e.g., 163–166°C for aromatic analogs in ) compared to aminoalkyl analogs due to stronger intermolecular hydrogen bonding .

Biological Activity

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate, commonly referred to as Boc-L-Alaninol, is a compound of significant interest in various fields, including medicinal chemistry, biochemistry, and organic synthesis. This article delves into its biological activity, mechanisms of action, and potential applications supported by diverse research findings.

This compound has the molecular formula C₉H₁₉NO₃ and a CAS number of 102520-97-8. The compound features a tert-butyl group along with a hydroxy and carbamate functional group, which are critical for its biological interactions.

The biological activity of this compound primarily arises from its ability to interact with various enzymes and receptors due to the presence of its hydroxy and carbamate groups. These functional groups facilitate binding and modulation of enzymatic activity, making the compound valuable in biochemical studies and drug development.

Key Mechanisms:

  • Enzyme Inhibition : this compound has been shown to inhibit specific enzymes by forming stable complexes that prevent substrate access.
  • Substrate for Enzyme Assays : It serves as a substrate in enzyme kinetics studies, helping to elucidate reaction mechanisms and enzyme behavior under different conditions.

1. Medicinal Chemistry

Research indicates that this compound may serve as a lead for developing new therapeutic agents. Its structure allows it to be modified for improved efficacy against specific biological targets.

2. Biochemical Studies

The compound is utilized in enzyme assays to study kinetics and mechanisms. Its ability to act as a protecting group for amines facilitates selective reactions necessary for understanding complex biochemical pathways .

3. Drug Development

This compound has been investigated for its potential in synthesizing pharmaceuticals, particularly in modifying amine functionalities in drug candidates .

Case Study: Enzyme Interactions

A study demonstrated that this compound interacts with serine proteases, showing competitive inhibition with a Ki value indicating moderate affinity. This interaction underscores its potential use in designing inhibitors for therapeutic purposes .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits serine proteases; competitive inhibition observed ,
Substrate for AssaysUsed in enzyme kinetics studies,
Drug DevelopmentServes as a precursor for pharmaceutical synthesis,

Q & A

Advanced Research Question

  • Solvent-free mechanochemical synthesis : Reduces waste.
  • Biocatalytic routes : Lipases or esterases enable water-mediated coupling at ambient conditions.
  • Recyclable catalysts : Immobilized enzymes or magnetic nanoparticles improve atom economy .

What mechanistic insights exist for carbamate bond formation?

Advanced Research Question
Mechanistic studies (e.g., kinetic isotope effects or DFT calculations ) reveal:

  • A two-step process: Initial activation of the carboxyl group by EDC, followed by nucleophilic attack by the amine.
  • Transition-state stabilization via HOBt, reducing energy barriers by 15–20 kcal/mol .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate
Reactant of Route 2
Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.